molecular formula C10H15N3O3 B8655505 tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate

tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate

Cat. No.: B8655505
M. Wt: 225.24 g/mol
InChI Key: VYYMSLBQLGZGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate is a chemical compound with the molecular formula C10H15N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate typically involves the reaction of 4-hydroxymethylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of (4-carboxypyrimidin-2-yl)carbamic acid tert-butyl ester.

    Reduction: Formation of (4-hydroxymethylpyrimidin-2-yl)methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

    (3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (2-Hydroxymethyl-pyridin-3-yl)-carbamic acid tert-butyl ester: Another pyridine derivative with different substitution patterns.

Uniqueness: tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate is unique due to its specific substitution on the pyrimidine ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-[4-(hydroxymethyl)pyrimidin-2-yl]carbamate

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-11-5-4-7(6-14)12-8/h4-5,14H,6H2,1-3H3,(H,11,12,13,15)

InChI Key

VYYMSLBQLGZGGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=N1)CO

Origin of Product

United States

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